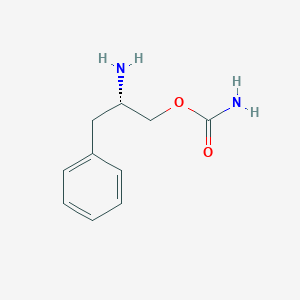
5-Butyl-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-2(3H)-furanone is an organic compound belonging to the furanone family It is characterized by a furan ring with a butyl group attached at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2(3H)-furanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butylacetylene with C-nucleophiles in the presence of mercury (II) acetate, followed by prototropic isomerization and reduction to yield the furanone derivative . The reaction conditions often include temperatures around 65-70°C in a solvent like DMSO.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of reagents and catalysts is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butylfuranone carboxylic acid, while reduction can produce butylfuranone alcohol.
Aplicaciones Científicas De Investigación
5-Butyl-2(3H)-furanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its derivatives are studied for potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aroma.
Mecanismo De Acción
The mechanism of action of 5-Butyl-2(3H)-furanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of biofilm formation and disruption of cell membrane integrity . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-Butyl-2-tert-butyl-5,5-diethylpyrrolidin-1-oxyl: Known for its stability and resistance to reduction.
2,5-Dialkyloxazolopyrano[3,2-c]quinolinone: Exhibits significant antitumor activity.
Uniqueness
5-Butyl-2(3H)-furanone stands out due to its unique furanone structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.
Propiedades
Número CAS |
34003-77-5 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
5-butyl-3H-furan-2-one |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-7-5-6-8(9)10-7/h5H,2-4,6H2,1H3 |
Clave InChI |
QTLGKYQQIZFPIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




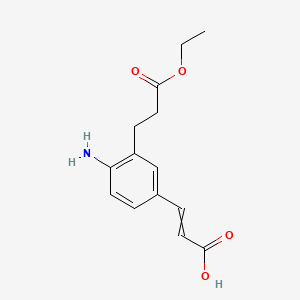

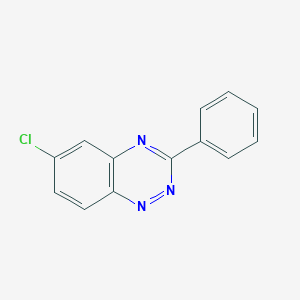


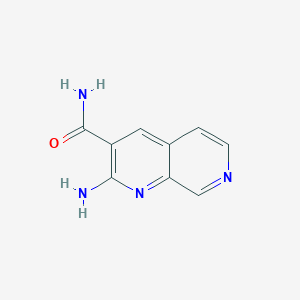
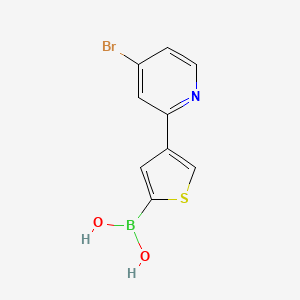

![[(4aS,7S)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-phenylprop-2-enoate](/img/structure/B14069957.png)

![4,4-Dimethyloctahydrocyclohepta[c]pyran-3(1H)-one](/img/structure/B14069967.png)
